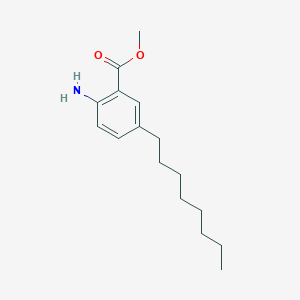![molecular formula C7H5IN2O B13679085 3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)
3-Iodofuro[3,2-c]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodofuro[3,2-c]pyridin-4-amine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring, with an iodine atom attached to the furan ring and an amine group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodofuro[3,2-c]pyridin-4-amine typically involves the iodination of a furo[3,2-c]pyridine precursor. One common method is the electrophilic iodination using iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Iodofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl or heterobiaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Iodofuro[3,2-c]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
作用机制
The mechanism of action of 3-Iodofuro[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
4-Iodo-3-pyridinamine: Similar structure but lacks the fused furan ring.
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine: Contains additional chlorine atoms and a different ring fusion pattern.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the furan ring and iodine atom.
Uniqueness
3-Iodofuro[3,2-c]pyridin-4-amine is unique due to its specific fused ring system and the presence of both an iodine atom and an amine group
属性
分子式 |
C7H5IN2O |
|---|---|
分子量 |
260.03 g/mol |
IUPAC 名称 |
3-iodofuro[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C7H5IN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) |
InChI 键 |
HSWAWQPOEJPEGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1OC=C2I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
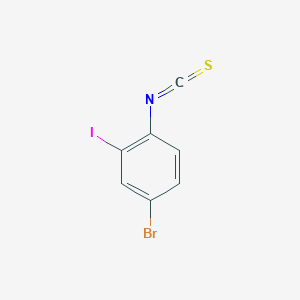
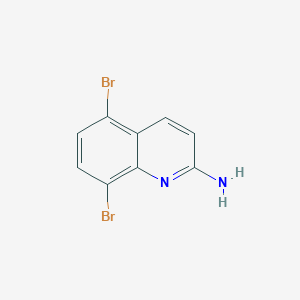
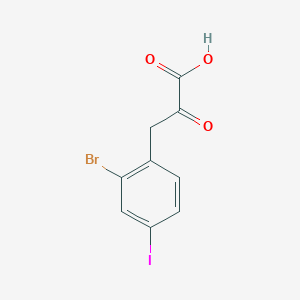

![7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679037.png)

![3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)
![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)
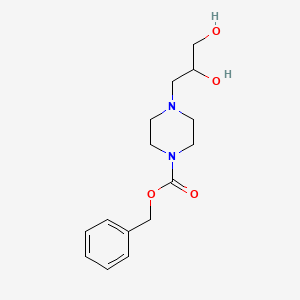
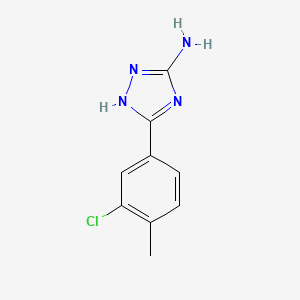
![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)

